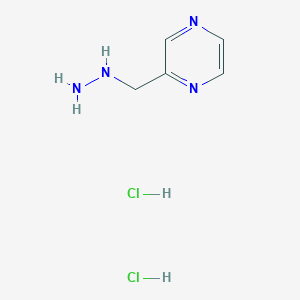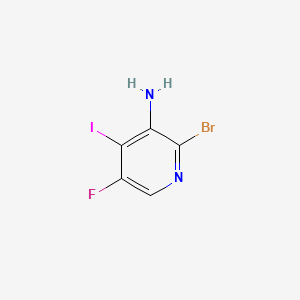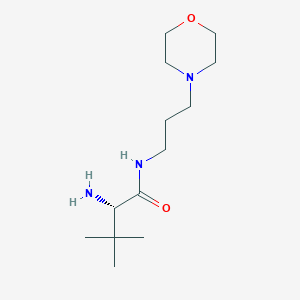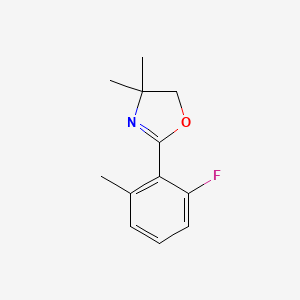![molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2](/img/structure/B13907462.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a chemical compound known for its unique structure and properties. It is a derivative of 1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as 15-crown-5, which is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
准备方法
The synthesis of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an appropriate allylating agent. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the allylating agent to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in the investigation of ion transport and membrane permeability.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to encapsulate ions and molecules could be leveraged to improve the efficacy and targeting of therapeutic agents.
作用机制
The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .
相似化合物的比较
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- can be compared with other crown ethers and their derivatives:
15-Crown-5: The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane, is similar in structure but lacks the allyl group. It is widely used for its ability to complex with potassium ions.
18-Crown-6: Another crown ether with a larger ring size, 18-crown-6, is known for its ability to complex with larger cations such as sodium and potassium.
Dibenzo-18-crown-6: This compound has additional benzene rings, which provide increased rigidity and specificity in cation binding.
The uniqueness of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- lies in its specific structure, which imparts distinct properties and reactivity compared to other crown ethers.
属性
CAS 编号 |
68167-86-2 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2 |
InChI 键 |
JYAIYYSYWTYOHN-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC1COCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


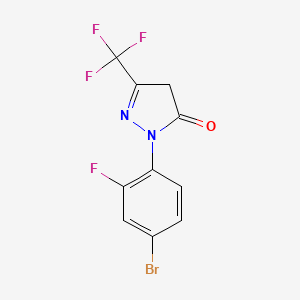
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
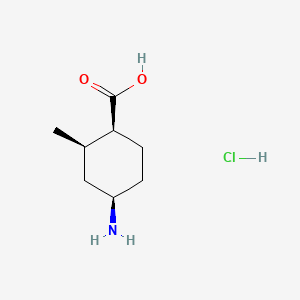
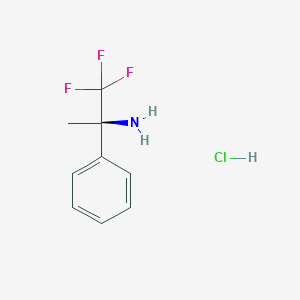

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
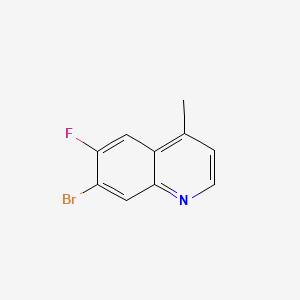

![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
